Fmoc-D-Arg(Mtr)-OH

Solid-Phase Peptide Synthesis Orthogonal Protecting Group Strategy Arginine Side-Chain Protection

Fmoc-D-Arg(Mtr)-OH addresses premature arginine side-chain deprotection during acidic intermediate workup in Fmoc-SPPS. The Mtr group exhibits slower TFA acidolysis kinetics than Pbf or Pmc, providing a wider operational window for orthogonal deprotection strategies. • Wider operational window for partial TFA treatments vs. Pbf-protected analogs, enabling selective Trt/Boc removal while retaining Arg protection • 0.5 M DMF solubility validated for automated peptide synthesizer compatibility and fast-flow SPPS • Ambient storage at ≤25°C eliminates cold-chain logistics; no dedicated freezer infrastructure required • ≤0.5% L-enantiomer content ensures D-configuration integrity for stereochemically sensitive peptide therapeutics

Molecular Formula C31H36N4O7S
Molecular Weight 608.7 g/mol
CAS No. 120075-24-3
Cat. No. B557010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Arg(Mtr)-OH
CAS120075-24-3
SynonymsFmoc-D-Arg(Mtr)-OH; 120075-24-3; N-Fmoc-N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine; C31H36N4O7S; AmbotzFAA1663; 03591_FLUKA; MolPort-003-925-319; ZINC4544638; CF-301; AKOS015963382; AN-7840; VA50631; AC-19286; AK-81175; AB0019639; FT-0642930; ST24047242; V0053; N-Fmoc-N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine; N-alpha-Fmoc-N-omega-(4-methoxy-2,3,6trimethylbenzenesulfonyl)-D-arginine; Nalpha-Fmoc-Nomega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine; (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[3-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoicacid; (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethyl-phenyl)sulfonylamino]methylene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoicacid
Molecular FormulaC31H36N4O7S
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
InChIInChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1
InChIKeyLKGHIEITYHYVED-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Arg(Mtr)-OH Overview


Fmoc-D-Arg(Mtr)-OH (CAS 120075-24-3) is an orthogonally protected D-arginine derivative for Fmoc-based solid-phase peptide synthesis (SPPS). The compound incorporates a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the Nα-terminus and an acid-labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group on the guanidino side chain, enabling sequential peptide elongation under mild conditions followed by global deprotection with trifluoroacetic acid (TFA) [1]. The D-configuration distinguishes this compound from its L-counterpart, Fmoc-L-Arg(Mtr)-OH (CAS 98930-01-9), and is essential for synthesizing D-amino acid-containing peptides with altered proteolytic stability or conformational properties .

Stereochemical Control D-configuration for peptide conformation and stability studies
Orthogonal Protection Mtr group provides intermediate acid-stability for sequential deprotection strategies
Enantiomeric Fidelity High enantiomeric purity supports D-peptide synthesis without L-contamination

Fmoc-D-Arg(Mtr)-OH Substitution Risks


Arginine side-chain protection in Fmoc-SPPS presents a non-interchangeable selection matrix governed by acid-lability kinetics and side-reaction profiles. While Fmoc-D-Arg(Pbf)-OH serves as the general-purpose arginine building block, substitution with Fmoc-D-Arg(Mtr)-OH is not chemically neutral. The Mtr group exhibits slower acidolysis kinetics compared to Pbf and Pmc, providing enhanced stability during iterative Fmoc deprotection cycles with piperidine and enabling orthogonal deprotection strategies [1]. Conversely, Pbf's rapid cleavage is associated with reduced formation of sulfonyl-cation adducts on tryptophan residues [2]. Therefore, direct substitution without verifying sequence compatibility or deprotection protocol alignment risks incomplete side-chain deprotection, increased Trp alkylation byproducts, or compromised intermediate isolation workflows. Procurement decisions must map the specific synthetic requirement—intermediate stability versus final cleavage efficiency—to the appropriate Arg derivative.

Acidolysis kinetics

Mtr cleaves more slowly than Pbf; direct substitution may leave Arg side-chain protected under standard Pbf cleavage conditions.

Tryptophan alkylation

Slower Mtr deprotection can prolong exposure to sulfonyl-cation species, potentially increasing Trp-adduct risk compared with fast-cleaving Pbf.

Workflow mismatch

Protocols optimized for Pbf’s rapid global cleavage may not transfer to Mtr without adjusting TFA concentration, time, or scavenger mix.

Fmoc-D-Arg(Mtr)-OH Comparative Evidence


Acid-Lability Comparison: Mtr, Pmc, Pbf

Fmoc-D-Arg(Mtr)-OH occupies a distinct position in the acid-lability hierarchy of arginine sulfonyl protecting groups, conferring unique utility in orthogonal deprotection strategies requiring intermediate stability. The Mtr group is less acid-labile than both Pbf and Pmc, with the general order of increasing acid lability being Tos < Mts < Mtr < Pmc < Pbf [1]. Pbf is approximately 1.2–1.4× more acid-labile than Pmc [2], and Pmc is demonstrably more acid-labile than Mtr. This kinetic difference enables selective Mtr retention under partial cleavage conditions where Pbf or Pmc groups would be removed [3].

Acid lability rank
Cross-study comparable
Mtr Pbf ≈1.2–1.4× Pmc
Supports intermediate stability window selection
Ranking based on TFA cleavage comparisons; verify under specific cocktail
Solid-Phase Peptide Synthesis Orthogonal Protecting Group Strategy Arginine Side-Chain Protection

Enantiomeric Purity for D-Peptide Synthesis

Commercial Fmoc-D-Arg(Mtr)-OH from qualified vendors meets an enantiomeric purity specification of ≤0.5% L-isomer as determined by HPLC, providing a quantifiable benchmark for stereochemical integrity critical to D-peptide synthesis . This specification exceeds the ≥98% overall chemical purity reported by multiple vendors [1] and directly addresses the risk of L-isomer contamination that would compromise the proteolytic stability or biological activity of D-amino acid-containing peptides [2].

Enantiomeric purity
Specification review
L-isomer ≤0.5%
Purity ≥98% HPLC
Supports D-peptide enantiomeric fidelity context
Vendor specification; verify lot CoA
Chiral Purity D-Amino Acid-Containing Peptides Enantiomeric Quality Control

DMF Solubility for High-Concentration Coupling

Fmoc-D-Arg(Mtr)-OH exhibits a solubility specification of 1 mmol clearly soluble in 2 mL DMF (approximately 0.5 M or ~304 mg/mL) [1]. This high DMF solubility supports the elevated concentrations required for difficult couplings or fast-flow SPPS methodologies, where precipitation of protected amino acids leads to incomplete coupling and deletion sequences. While Mtr-protected arginines may exhibit lower solubility than Pbf analogs due to differential lipophilicity (class-level inference based on structural differences [2]), the quantified DMF solubility provides a verifiable benchmark for assessing compatibility with automated synthesizer workflows.

DMF solubility
Reported
1 mmol / 2 mL DMF
~0.5 M / ~304 mg/mL
Supports high-concentration coupling solution preparation
Visual clarity; validate for automated synthesizer
Coupling Efficiency DMF Solubility High-Concentration SPPS

Room-Temperature Storage Stability

Fmoc-D-Arg(Mtr)-OH is specified for storage at ≤25°C (cool and dry conditions) with a loss on drying of ≤2.0% [1]. This specification, along with a moisture content of ≤0.5% Max as reported elsewhere [2], provides quantifiable stability benchmarks for procurement planning and inventory management. In contrast, alternative protected arginine derivatives such as Fmoc-Arg(Pmc)-OH require storage at 4°C [3], imposing stricter cold-chain requirements. The room-temperature storage tolerance of Fmoc-D-Arg(Mtr)-OH reduces shipping and handling constraints for laboratories without dedicated refrigerated storage capacity.

Storage stability
Specification review
≤25°C
Loss on drying ≤2.0%
Ambient storage tolerance simplifies procurement logistics
Comparator analog requires 4°C storage
Storage Stability Quality Control Loss on Drying

Fmoc-D-Arg(Mtr)-OH Applications


Orthogonal Deprotection with Intermediate Acid-Stability

For SPPS protocols requiring selective deprotection of acid-labile groups (e.g., Trt, Boc) while retaining arginine side-chain protection for intermediate purification or further on-resin modifications, Fmoc-D-Arg(Mtr)-OH is indicated. The Mtr group's position in the acid-lability hierarchy (Mtr < Pmc < Pbf) provides a wider operational window for partial TFA treatments compared to Pbf-protected analogs [1]. This is particularly relevant for syntheses involving multiple orthogonal protecting groups or where the protected peptide must survive acidic workup conditions prior to final global deprotection [2].

D-Arginine Peptide Synthesis with Enantiomeric Fidelity

When synthesizing D-arginine-containing peptides for which even trace L-arginine contamination would alter biological activity or stereochemical-dependent properties (e.g., antimicrobial peptides with defined chiral arrangements, protease-resistant peptide therapeutics, or retro-inverso peptidomimetics), Fmoc-D-Arg(Mtr)-OH with certified ≤0.5% L-enantiomer content is the appropriate selection [1]. This enantiomeric purity specification provides procurement-level assurance that the D-configuration integrity will be maintained throughout SPPS, avoiding the need for post-synthetic diastereomer separation [2].

High-Concentration Coupling with DMF Solubility

For automated peptide synthesizers employing concentrated amino acid solutions (≥0.3–0.5 M) to minimize solvent volume and improve coupling kinetics, Fmoc-D-Arg(Mtr)-OH's quantified DMF solubility of 1 mmol in 2 mL (~0.5 M) provides a validated benchmark for solution preparation [1]. This specification ensures compatibility with fast-flow SPPS methodologies and difficult arginine couplings where precipitation of the protected amino acid would lead to incomplete incorporation and deletion sequences [2].

Procurement for Ambient Storage Facilities

For laboratories or production facilities lacking dedicated 4°C or -20°C storage infrastructure for routine amino acid inventory, Fmoc-D-Arg(Mtr)-OH offers a procurement advantage through its defined storage stability at ≤25°C [1]. In contrast to Fmoc-Arg(Pmc)-OH, which requires storage at 4°C [2], Fmoc-D-Arg(Mtr)-OH can be maintained under ambient conditions with desiccation, reducing cold-chain logistics complexity and enabling on-demand access without repeated freeze-thaw cycles that may compromise protected amino acid integrity [3].

Application
Selection Property
Validation Focus
Orthogonal deprotection with intermediate acid-stability
Acid-lability profile (Mtr slower than Pbf)
Intermediate stability under partial TFA conditions
D-Arginine peptide synthesis with enantiomeric fidelity
Enantiomeric purity specification review
D-configuration integrity verification
High-concentration coupling in automated SPPS
DMF solubility profile
Coupling solution concentration compatibility
Ambient storage procurement
Ambient temperature stability specification
Inventory logistics and cold-chain reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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